molecular formula C17H21NO2S B443860 Isopropyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate CAS No. 351157-82-9

Isopropyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate

Cat. No. B443860
CAS RN: 351157-82-9
M. Wt: 303.4g/mol
InChI Key: LTMKCZPOLUMYKD-UHFFFAOYSA-N
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Description

“Isopropyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate” is a chemical compound with the molecular formula C17H21NO2S and a molecular weight of 303.42 . It is used for proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H21NO2S/c1-10(2)12-5-7-13(8-6-12)14-9-21-16(18)15(14)17(19)20-11(3)4/h5-11H,18H2,1-4H3 . This code provides a specific string of characters that describes the molecular structure of the compound.

It should be stored at a temperature of 28°C . More detailed physical and chemical properties such as density, melting point, and boiling point are not available in the sources I found.

Scientific Research Applications

Chemical Synthesis and Reactivity

Research has shown interest in the synthesis and chemical reactivity of thiophene derivatives, such as Isopropyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate, due to their potential applications in medicinal chemistry and materials science. The studies on thiophene analogues and their synthesis methods highlight the versatility of these compounds in chemical reactions, offering pathways for developing novel bioactive molecules or materials with desirable properties (Semenov et al., 2017).

Biological Activity

Thiophene derivatives have been evaluated for their biological activities, including antimicrobial, antifungal, and potential anticancer properties. These activities are attributed to the structural features of thiophene compounds, which can interact with biological targets, leading to the modulation of biological pathways or inhibition of pathogen growth (Marchese et al., 2018).

Applications in Material Science

The synthesis of thiophene derivatives and their incorporation into materials have been explored for creating new materials with specific electronic or optical properties. These materials are of interest in the development of organic electronics, sensors, and other technologies that benefit from the unique properties of thiophene-based compounds (Kim et al., 2021).

Safety and Hazards

The compound has a hazard code of Xi . For more detailed safety information, you can refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

propan-2-yl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-4-5-12-6-8-13(9-7-12)14-10-21-16(18)15(14)17(19)20-11(2)3/h6-11H,4-5,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMKCZPOLUMYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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